![molecular formula C17H19N5O B13773628 [(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium typically involves a multi-step process. The starting materials and specific reaction conditions can vary, but a common approach includes the use of cyanuric chloride and other reagents under controlled conditions . The reaction often requires precise temperature control and the use of catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and material science.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium
- Other derivatives of cyanuric chloride and related compounds
Uniqueness
[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium stands out due to its specific structural features and the resulting chemical properties
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium |
InChI |
InChI=1S/C13H7N4O.C4H12N/c14-4-12(5-15)2-10-1-11(9-18-8-10)3-13(6-16)7-17;1-5(2,3)4/h1-3H,8-9H2;1-4H3/q-1;+1/b10-2-; |
InChI Key |
LMWHJXMWIFZWPA-HAYVPLDLSA-N |
Isomeric SMILES |
C[N+](C)(C)C.C1C(=C/C(=C/C(=C=[N-])C#N)/CO1)C=C(C#N)C#N |
Canonical SMILES |
C[N+](C)(C)C.C1C(=CC(=CC(=C=[N-])C#N)CO1)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


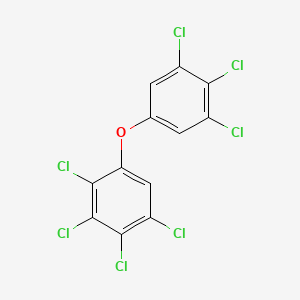
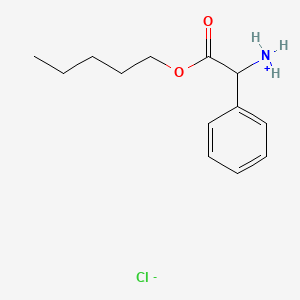
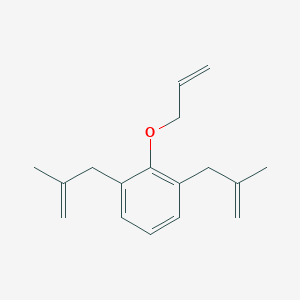
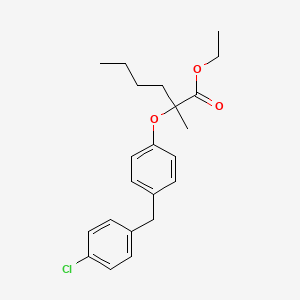
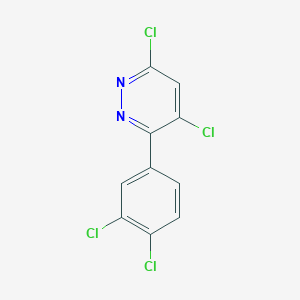
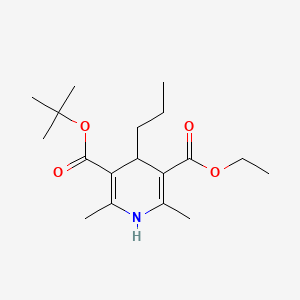
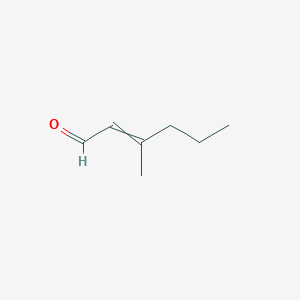
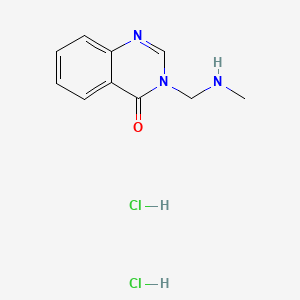
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)
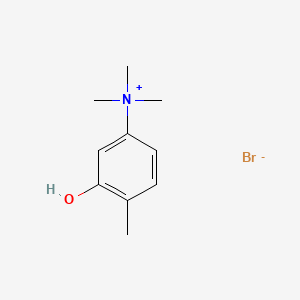
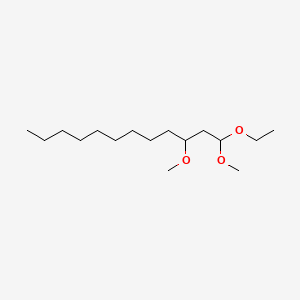
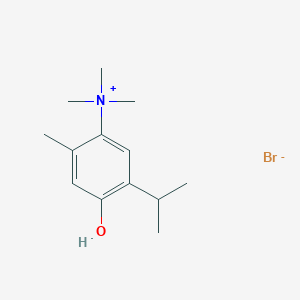
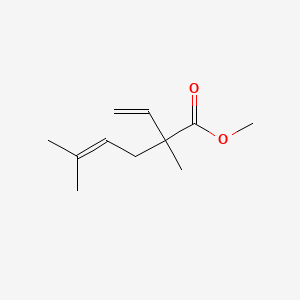
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
